molecular formula C14H21NO2 B13245764 {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol

Cat. No.: B13245764
M. Wt: 235.32 g/mol
InChI Key: KCMWXMUGHLJTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol is a structurally complex organic compound featuring a cyclobutane ring substituted with a methanol group and a 2-amino-1-(4-methoxyphenyl)ethyl side chain. The cyclobutane ring introduces significant steric strain compared to larger rings (e.g., cyclohexane), which may influence its reactivity, stability, and biological activity .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C14H21NO2/c1-17-12-5-3-11(4-6-12)13(9-15)14(10-16)7-2-8-14/h3-6,13,16H,2,7-10,15H2,1H3

InChI Key

KCMWXMUGHLJTQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 4-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Cyclohexanol Derivatives

The most closely related compounds are cyclohexanol-based derivatives, such as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (). Key structural and synthetic differences include:

Property {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Ring Size 4-membered cyclobutane ring (high ring strain) 6-membered cyclohexane ring (low strain)
Functional Groups Methanol (-CH2OH) on cyclobutane Cyclohexanol (-OH) on cyclohexane
Synthetic Complexity Likely higher due to cyclobutane instability Lower; optimized via phase-transfer catalysis
Pharmacological Relevance Potential novel candidate (speculative) Intermediate for venlafaxine hydrochloride

Functional Group Variations

Unlike the target compound, this molecule lacks aromatic amine groups and strained rings, making it unsuitable for CNS applications but relevant in industrial formulations.

Research Findings and Challenges

Stability and Reactivity

  • The cyclobutane ring in the target compound may lead to lower thermal and chemical stability compared to cyclohexanol derivatives. This could complicate purification (e.g., recrystallization methods in may require adjustments).
  • Cyclohexanol analogs benefit from well-optimized protocols, such as recrystallization from hexane/ethyl acetate mixtures .

Pharmacological Potential

  • Venlafaxine (derived from cyclohexanol analogs) inhibits serotonin-norepinephrine reuptake. The cyclobutyl variant’s smaller ring could alter binding affinity or metabolic clearance, though empirical data are lacking.

Biological Activity

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol is a synthetic compound that possesses significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol is C14H21NO2C_{14}H_{21}NO_2, with a molecular weight of 235.32 g/mol. The compound features a cyclobutyl ring, an amino group, and a methoxyphenyl substituent, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.32 g/mol
IUPAC Name{1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol
InChI KeyDOTMMLBPLRDBOQ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate enzymatic activity and receptor functions, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activities

Research has highlighted several biological activities associated with {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol:

  • Anti-inflammatory Effects : Studies indicate that the compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.
  • Analgesic Properties : The analgesic effects have been noted in various preclinical models, suggesting potential use in pain management.
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties through modulation of cell cycle progression and induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have examined the biological effects of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol:

  • Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory activity in a rat model of paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting effective modulation of inflammatory pathways.
  • Analgesic Activity :
    • In a pain model using mice, the compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like ibuprofen. This was measured using the tail-flick test.
  • Antitumor Evaluation :
    • A recent study assessed the antitumor efficacy against various cancer cell lines (e.g., HCT116 colon cancer cells). The compound exhibited cytotoxicity with IC50 values indicating substantial growth inhibition.

Comparative Analysis

The biological activity of {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanolC₁₄H₂₁NO₂Contains a methoxy group, potentially altering biological interactions.
4-FluoroanilineC₆H₄FNH₂A simpler structure focusing on the amino group without cyclobutyl or methanol functionalities.
CyclobutylamineC₄H₉NBasic amine structure lacking aromatic substitution, highlighting differences in reactivity and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.